molecular formula C12H14Cl2N2O2 B2960454 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide CAS No. 669703-49-5

2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide

Cat. No.: B2960454
CAS No.: 669703-49-5
M. Wt: 289.16
InChI Key: JLZNAOAJNZLXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide (CAS: 669703-49-5) is a chloroacetamide derivative with the molecular formula C₁₂H₁₄Cl₂N₂O₂ and a molecular weight of 289.156 g/mol . Its structure features a 2-chloroacetamide group linked to a 3-chloro-4-morpholinyl-substituted phenyl ring (Fig. 1). The morpholine moiety introduces a heterocyclic amine, which may enhance solubility and influence biological interactions. This compound is listed in chemical databases (e.g., PubChem, CymitQuimica) but is marked as discontinued in commercial catalogs .

Properties

IUPAC Name

2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c13-8-12(17)15-9-1-2-11(10(14)7-9)16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZNAOAJNZLXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-morpholin-4-yl-aniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or chloroform. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.

    Formation of Intermediate: The reaction between 3-chloro-4-morpholin-4-yl-aniline and chloroacetyl chloride leads to the formation of an intermediate compound.

    Final Product: The intermediate compound undergoes further reaction to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different products.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound may be used in studies related to enzyme inhibition or protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide involves its interaction with specific molecular targets. The chloro and morpholine groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroacetamide derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and synthetic intermediates. Below is a detailed comparison of 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide with analogous compounds.

Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₂H₁₄Cl₂N₂O₂ 289.16 - 2-chloroacetamide
- 3-chloro-phenyl
- 4-morpholinyl
Morpholine enhances solubility; dual chloro groups increase electrophilicity .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO 335.76 - Naphthalen-1-yl
- 3-chloro-4-fluoro-phenyl
Bulky naphthalene group may improve lipid solubility; structural mimic of penicillin lateral chain .
2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide C₁₀H₇ClN₄O₂ 250.64 - 1,3,5-oxadiazole
- Phenyl
Oxadiazole ring introduces rigidity; potential antimicrobial activity .
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide C₁₈H₁₉ClN₂O₅S 410.87 - 4-Chlorophenoxy
- Morpholin-4-ylsulfonyl
Sulfonyl group enhances hydrogen-bonding capacity; possible kinase inhibition .
2-[(4-Chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide C₁₈H₁₈ClFN₂O₂S 380.86 - 4-Chlorophenylsulfanyl
- 3-fluoro-morpholinophenyl
Sulfanyl group increases lipophilicity; potential redox activity .

Key Observations :

  • The morpholine group in the target compound and others (e.g., ) improves water solubility compared to purely aromatic derivatives (e.g., naphthalene-containing ).
  • Chlorine atoms at the phenyl and acetamide positions increase electrophilicity, favoring nucleophilic substitution reactions .
  • Bulky substituents (e.g., naphthalene in ) may hinder membrane permeability but enhance target binding in hydrophobic pockets.
Functional and Pharmacological Insights
  • Antimicrobial Potential: Compounds with oxadiazole () or thiazole () rings exhibit antimicrobial activity, suggesting the target compound’s morpholine group could modulate similar effects.
  • Kinase Inhibition : Sulfonyl-morpholine derivatives (e.g., ) are explored as kinase inhibitors due to sulfonyl’s hydrogen-bonding capacity.
  • Structural Mimicry : Naphthalene-containing analogs () mimic penicillin’s lateral chain, implying possible β-lactamase resistance modulation.

Biological Activity

2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound has been linked to several mechanisms:

  • Anticonvulsant Activity : Research has shown that compounds with similar structures exhibit anticonvulsant properties. For example, derivatives containing a morpholine moiety have been tested for their efficacy in reducing seizure activity in animal models .
  • Neuronal Interaction : The compound may interact with neuronal voltage-sensitive sodium channels, which are critical in the modulation of excitability in neurons. This interaction has been observed in related compounds that demonstrate anticonvulsant effects .
  • Potential Anticancer Activity : There is emerging evidence that chlorinated compounds can exhibit anticancer properties through various pathways, including apoptosis induction and cell cycle regulation .

Biological Activity Data Table

Activity TypeModel UsedDose (mg/kg)Result
AnticonvulsantMaximal Electroshock (MES)100Significant protection observed
AnticonvulsantSubcutaneous Pentylenetetrazole300Delayed onset but long duration
CytotoxicityCancer cell linesVariesInduced apoptosis in vitro

Case Studies

  • Anticonvulsant Screening : In a study evaluating various derivatives, it was found that certain analogs of this compound provided significant protection against seizures induced by maximal electroshock, indicating a potential therapeutic application in epilepsy .
  • Cytotoxic Effects : Another study assessed the cytotoxicity of chlorinated acetamides on different cancer cell lines. Results demonstrated that these compounds could induce apoptosis, suggesting their utility in cancer therapy .

Research Findings

Recent studies have highlighted the importance of substituents on the phenyl ring in modulating the biological activity of acetamide derivatives. The presence of electron-withdrawing groups like chlorine enhances the potency of these compounds against specific biological targets .

Additionally, structure-activity relationship (SAR) studies indicate that modifications to the morpholine ring can significantly affect both anticonvulsant and cytotoxic activities. For instance, variations in the substituents at the 3-position have shown to influence the efficacy and selectivity towards specific biological pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.